
(R)-2-Isopropylpiperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2-Isopropylpiperazine dihydrochloride” is a chemical compound . It is also known as "®-3-Piperidinamine dihydrochloride" . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular formula of “®-2-Isopropylpiperazine dihydrochloride” is C5H14Cl2N2 . The molecular weight is 173.08 g/mol .Physical And Chemical Properties Analysis
“®-2-Isopropylpiperazine dihydrochloride” is a white to light yellow powder . It has a melting point of 206.0 to 210.0 °C . It is soluble in water .Aplicaciones Científicas De Investigación
Inhibition of BMP Signaling
®-2-Isopropylpiperazine dihydrochloride: has been identified as a potent and selective inhibitor of ALK2 and ALK3 , which are receptors involved in bone morphogenetic protein (BMP) signaling . This compound can inhibit BMP4-mediated Smad1/5/8 activation , which is crucial for various cellular processes including bone and cartilage development. Its high selectivity (>200-fold) over TGF-β signaling makes it an invaluable tool for studying BMP pathway-related diseases and potential therapeutic interventions.
Neural Induction of Human Pluripotent Stem Cells (hPSCs)
The compound is used to promote neural induction of hPSCs, which is a critical step in the development of treatments for neurological disorders . By inhibiting BMP signaling, it helps in the differentiation of these stem cells into neural lineages, providing a pathway for creating models to study brain development and diseases.
Differentiation into Nociceptive Sensory Neurons
In combination with other compounds, ®-2-Isopropylpiperazine dihydrochloride induces the differentiation of hPSCs into nociceptive sensory neurons . This application is significant for pain research and the development of new analgesics, as it allows for the study of pain pathways and the identification of novel pain targets.
Motor Neuron Differentiation
This chemical has been applied in protocols to differentiate induced pluripotent stem cells (iPSCs) into motor neurons . This process is essential for studying motor neuron diseases such as amyotrophic lateral sclerosis (ALS) and could lead to the discovery of new therapeutic strategies.
Research on Integrase Inhibitors for HIV/AIDS
While not directly mentioned in the context of ®-2-Isopropylpiperazine dihydrochloride , the research dynamics around HIV/AIDS drug development, particularly integrase inhibitors, highlight the importance of piperazine derivatives in medicinal chemistry . Piperazines are a key scaffold in the development of drugs targeting viral integrase, which is essential for the HIV replication cycle.
Synthesis of Substituted Piperazines
The synthesis of piperazines with defined substitution patterns is a growing field in medicinal chemistry, and compounds like ®-2-Isopropylpiperazine dihydrochloride contribute to this portfolio . These synthetic methodologies enable the creation of diverse piperazine-based compounds for broad applications, including drug discovery and development.
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-propan-2-ylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(2)7-5-8-3-4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t7-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTRELSNCHRZSI-KLXURFKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CNCCN1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660832 |
Source


|
| Record name | (2R)-2-(Propan-2-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217663-39-2 |
Source


|
| Record name | (2R)-2-(Propan-2-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



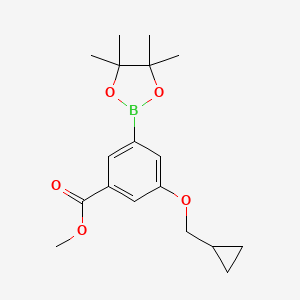
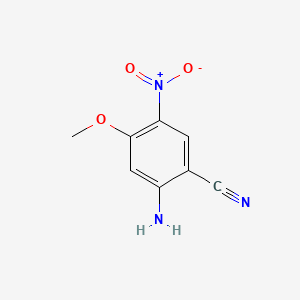
![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)
![8-Azabicyclo[3.2.1]octan-6-one,8-(1-methylethyl)-(9CI)](/img/no-structure.png)
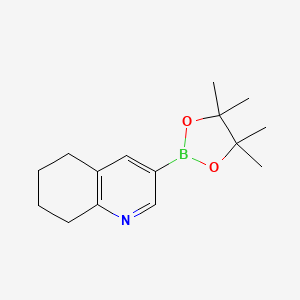

![6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B597358.png)
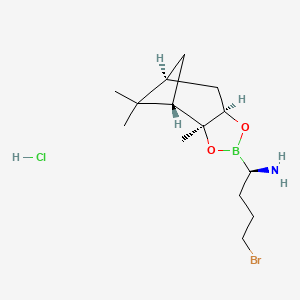


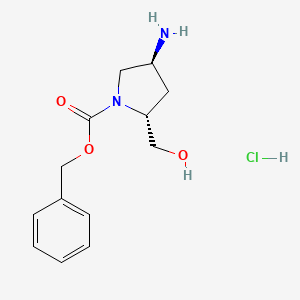
![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)